molecular formula C13H9F2NO2 B578073 Methyl 5-(2,3-difluorophenyl)nicotinate CAS No. 1261663-40-4

Methyl 5-(2,3-difluorophenyl)nicotinate

Cat. No.: B578073
CAS No.: 1261663-40-4
M. Wt: 249.217
InChI Key: BSFMXPISNUGRFV-UHFFFAOYSA-N
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Description

Methyl 5-(2,3-difluorophenyl)nicotinate is an organic compound with the molecular formula C13H9F2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,3-difluorophenyl)nicotinate typically involves the esterification of 5-(2,3-difluorophenyl)nicotinic acid. One common method includes the reaction of 5-(2,3-difluorophenyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2,3-difluorophenyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-(2,3-difluorophenyl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2,3-difluorophenyl)nicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug delivery systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(2,3-difluorophenyl)nicotinate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications .

Properties

IUPAC Name

methyl 5-(2,3-difluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-16-7-9)10-3-2-4-11(14)12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMXPISNUGRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745269
Record name Methyl 5-(2,3-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261663-40-4
Record name Methyl 5-(2,3-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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